Product packaging for 2-Methylnaphthalene-8-14C(Cat. No.:CAS No. 105184-36-9)

2-Methylnaphthalene-8-14C

Cat. No.: B011420
CAS No.: 105184-36-9
M. Wt: 144.19 g/mol
InChI Key: QIMMUPPBPVKWKM-RHRFEJLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylnaphthalene-8-14C (CAS 105184-36-9) is a carbon-14 radiolabeled analog of 2-methylnaphthalene, a methylated polycyclic aromatic hydrocarbon (PAH) of significant research and industrial interest. This compound is an essential tracer for studying the environmental fate, metabolic pathways, and toxicological mechanisms of methylnaphthalenes. Researchers utilize it to elucidate the complex bioactivation processes mediated by cytochrome P450 enzymes, which are central to the species- and tissue-selective cytotoxicity observed in the respiratory tract, particularly in bronchiolar Clara cells and olfactory epithelium. Its application is critical in oxidation studies, including the synthesis of 2-methyl-1,4-naphthoquinone (menadione, Vitamin K3), where it helps in developing and validating heterogeneous catalytic processes. With a specific activity of 50-60 mCi/mmol and provided as a solid in ethanol solution (0.1 mCi/mL), this radiolabeled standard requires storage at 2-8°C. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10 B011420 2-Methylnaphthalene-8-14C CAS No. 105184-36-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105184-36-9

Molecular Formula

C11H10

Molecular Weight

144.19 g/mol

IUPAC Name

2-methylnaphthalene

InChI

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i5+2

InChI Key

QIMMUPPBPVKWKM-RHRFEJLCSA-N

SMILES

CC1=CC2=CC=CC=C2C=C1

Isomeric SMILES

CC1=CC2=[14CH]C=CC=C2C=C1

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Synthesis and Radiochemical Characterization of 2 Methylnaphthalene 8 14c

Methodologies for Isotopic Labeling at Specific Positions

The precise placement of a radiolabel within a molecule is crucial for the accurate interpretation of tracer study data. The synthesis of 2-Methylnaphthalene-8-¹⁴C is a multi-step process designed to introduce the ¹⁴C isotope specifically at the C-8 position of the naphthalene (B1677914) ring.

Radiochemical Synthetic Routes

The synthesis of 2-Methylnaphthalene-8-¹⁴C is typically achieved through a customized, multi-step chemical sequence. A documented approach involves utilizing a ¹⁴C-labeled precursor to construct the naphthalene ring system.

One established synthesis commences with the carbonation of 2-naphthylmagnesium bromide with ¹⁴CO₂ to produce 2-naphthoic acid-carboxyl-¹⁴C. cdnsciencepub.com This intermediate is then subjected to a series of reduction and transformation steps to yield the final product. While a specific synthesis for 2-Methylnaphthalene-8-¹⁴C has been referenced in metabolic studies, detailed synthetic procedures in publicly available literature primarily focus on labeling the methyl group or other positions. cdnsciencepub.comepa.govcdnsciencepub.com However, a general strategy for introducing a label at a specific ring position often involves the cyclization of a precursor already containing the ¹⁴C atom at the desired location. For instance, studies on the metabolism of 2-methylnaphthalene (B46627) have utilized 2-methyl[8-¹⁴C]naphthalene, indicating its successful synthesis. epa.gov

A hypothetical synthetic route, based on established chemical principles, could involve the following key transformations:

StepDescription
1. Introduction of ¹⁴C Generation of a key building block containing the ¹⁴C label, often starting from a simple precursor like Ba¹⁴CO₃ or ¹⁴CO₂.
2. Carbon Skeleton Elaboration A series of reactions, such as Grignard or Wittig reactions, to construct the carbon framework of the target molecule around the ¹⁴C-labeled center.
3. Ring Formation Cyclization of an appropriately substituted precursor to form the naphthalene ring system with the ¹⁴C atom at the C-8 position.
4. Aromatization & Purification The final step often involves an aromatization reaction to generate the stable naphthalene ring, followed by rigorous purification.

The specific activity of the final product is a critical parameter, determined by the specific activity of the initial ¹⁴C-labeled starting material and the efficiency of the synthetic pathway.

Emerging Techniques in Late-Stage Carbon-14 Labeling and Isotope Exchange

Traditional multi-step syntheses, while effective, can be lengthy and resource-intensive. Consequently, there is a growing focus on developing late-stage ¹⁴C-labeling methods. nih.govnih.gov These innovative techniques aim to introduce the ¹⁴C isotope into a pre-existing molecular scaffold during the final stages of synthesis, which can significantly streamline the process. nih.gov

For polycyclic aromatic hydrocarbons like 2-methylnaphthalene, potential late-stage labeling strategies include:

C-H Activation/Functionalization: The direct conversion of a specific C-H bond to a C-¹⁴C bond is a highly sought-after but challenging transformation.

Transition Metal-Catalyzed Cross-Coupling: A suitably functionalized precursor, such as a bromo- or triflate-substituted 2-methylnaphthalene, could be coupled with a ¹⁴C-labeled partner. nih.gov

Isotope Exchange Reactions: These reactions involve the direct replacement of a stable isotope (e.g., ¹²C) with its radioisotope (e.g., ¹⁴C), often catalyzed by transition metals. nih.govacs.org This approach is particularly appealing as it can directly label the final compound of interest. nih.govacs.org

While these emerging techniques hold great promise, their application to the specific regioselective labeling of complex molecules like 2-methylnaphthalene is still an active area of research. nih.gov

Purification and Quality Control of 2-Methylnaphthalene-8-¹⁴C

Following synthesis, the crude product is a mixture containing the desired radiolabeled compound, unreacted starting materials, and various byproducts. Therefore, stringent purification and quality control measures are imperative to ensure the final product's suitability for experimental use.

Chromatographic Purification Techniques

Chromatography is the primary method for purifying radiolabeled compounds. pageplace.de The choice of technique is dictated by the scale of the synthesis and the physicochemical properties of the product and impurities.

Commonly employed chromatographic techniques for the purification of compounds like 2-Methylnaphthalene-8-¹⁴C include:

TechniqueDescription
Column Chromatography This is a standard technique for separating components of a mixture. For ¹⁴C-labeled compounds, it is effective in removing significant impurities. almacgroup.comresearchgate.net
Thin-Layer Chromatography (TLC) TLC is often used for small-scale purifications and for monitoring the progress of reactions and the purity of fractions from column chromatography. mdpi.com
High-Performance Liquid Chromatography (HPLC) Preparative HPLC offers the highest resolution and is frequently used as the final purification step to achieve a high degree of radiochemical purity. rdcthera.com

Analytical Assessment of Radiochemical Purity

Radiochemical purity is defined as the percentage of the total radioactivity in a sample that is present in the desired chemical form. rdcthera.com Accurate determination of this value is essential for the reliability of any study using the radiolabeled compound.

The principal methods for assessing radiochemical purity are:

Radio-Thin-Layer Chromatography (Radio-TLC): A small aliquot of the purified product is analyzed by TLC, and the distribution of radioactivity on the plate is measured with a radio-TLC scanner. mdpi.comnih.gov This allows for the calculation of the percentage of radioactivity corresponding to the product.

Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is the most accurate and widely used method for determining radiochemical purity. nih.govresearchgate.net The sample is analyzed by HPLC with both a standard detector (e.g., UV) and a radioactivity detector. unm.edu The radiochemical purity is calculated by comparing the peak area in the radio-chromatogram corresponding to the product with the total peak area of all radioactive species. unm.edu A radiochemical purity of over 95% is generally required for research applications. researchgate.net

Biotransformation and Metabolic Pathways of 2 Methylnaphthalene 8 14c

Mammalian Biotransformation Mechanisms

In mammalian systems, 2-Methylnaphthalene (B46627) undergoes extensive metabolism, primarily in the liver, but also in other tissues such as the lungs. nih.gov The initial and competing steps are catalyzed by cytochrome P450 (CYP) enzymes, leading to either oxidation of the methyl group or the aromatic rings. epa.govnih.gov

The oxidation of the 2-methyl group is the predominant metabolic pathway for 2-Methylnaphthalene, accounting for approximately 50-80% of its metabolism. epa.govnih.gov This pathway involves a series of oxidative steps followed by conjugation reactions.

The initial step in the side-chain oxidation pathway is the hydroxylation of the 2-methyl group to form 2-Hydroxymethylnaphthalene. epa.govcdc.gov This reaction is catalyzed by cytochrome P450 monooxygenases. nih.gov Studies using human and mouse liver microsomes have identified several CYP isozymes involved in this process, with CYP2E1, CYP1A2, and CYP2A13/2A6 being the most significant contributors. cdc.govcdc.gov

Following its formation, 2-Hydroxymethylnaphthalene is further oxidized to 2-Naphthoic acid. epa.govcdc.gov This can occur directly or via an intermediate, 2-naphthaldehyde (B31174). epa.gov 2-Naphthoic acid, a more polar metabolite, can then undergo conjugation with glycine (B1666218) or glucuronic acid to enhance its water solubility and facilitate excretion. epa.govcdc.gov The conjugation with glycine forms 2-Naphthoylglycine (B1607034) (also known as 2-naphthuric acid), which is often the most abundant urinary metabolite of 2-Methylnaphthalene. cdc.govnih.gov The formation of 2-Naphthoylglycine is catalyzed by amino acid transferases, while the conjugation with glucuronic acid to form glucuronides is catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases. epa.gov In studies with rats administered 2-methyl[8-14C]naphthalene, 2-naphthuric acid accounted for 30-35% of the radioactivity recovered in the urine, with other conjugates of naphthoic acid representing another 6-8%. epa.gov Similarly, in guinea pigs, metabolites resulting from the oxidation of the methyl group, including free 2-Naphthoic acid and its glycine and glucuronide conjugates, accounted for about 75% of the urinary radioactivity. nih.gov

Table 1: Major Metabolites from the Oxidation of the 2-Methyl Group of 2-Methylnaphthalene-8-14C

MetabolitePrecursorKey Enzymes Involved
2-Hydroxymethylnaphthalene2-MethylnaphthaleneCytochrome P450 (CYP2E1, CYP1A2, CYP2A13/2A6)
2-Naphthoic acid2-HydroxymethylnaphthaleneAlcohol dehydrogenase, Aldehyde dehydrogenase
2-Naphthoylglycine2-Naphthoic acidAmino acid transferases
2-Naphthoic acid glucuronide2-Naphthoic acidUridine diphosphate glucuronosyltransferase

In addition to side-chain oxidation, 2-Methylnaphthalene can undergo epoxidation of its aromatic rings, although this is a less prominent pathway, accounting for approximately 15-20% of its metabolism. epa.govcdc.gov This pathway leads to the formation of reactive epoxide intermediates, which are then further metabolized.

The epoxidation of the aromatic rings of 2-Methylnaphthalene, catalyzed by CYP enzymes (including CYP1A and CYP1B), results in the formation of unstable epoxide intermediates at the 3,4-, 5,6-, or 7,8- positions. epa.govcdc.gov These epoxides are not typically isolated but are rapidly hydrolyzed by epoxide hydrolase to form more stable dihydrodiol isomers: the 3,4-dihydrodiol, 5,6-dihydrodiol, and 7,8-dihydrodiol of 2-methylnaphthalene. epa.govnih.gov The formation of these dihydrodiols has been confirmed through mass spectral and NMR analysis of metabolites generated by microsomal enzymes. nih.gov In studies with rat and mouse liver microsomes, the 7,8-diol was found to be the predominant dihydrodiol metabolite, followed by the 5,6-diol, with the 3,4-diol being formed at the lowest rates. nih.gov

The reactive epoxide intermediates formed during aromatic ring oxidation can also be detoxified by conjugation with glutathione (B108866) (GSH). epa.govnih.gov This reaction can occur spontaneously or be catalyzed by glutathione S-transferases. epa.gov This conjugation leads to the formation of various hydroxy-glutathionyl-dihydro-2-methylnaphthalenes. epa.govnih.gov For each of the epoxide intermediates (3,4-, 5,6-, and 7,8-epoxides), two different glutathione conjugates can be formed. epa.gov The presence of these glutathione conjugates has been demonstrated in in vitro incubations of 2-Methylnaphthalene with liver microsomes and glutathione. nih.gov Furthermore, a cysteine derivative, which is a downstream product of glutathione conjugation, has been identified in the urine of guinea pigs treated with 2-Methylnaphthalene, accounting for about 10% of the urinary radioactivity. nih.gov

Table 2: Metabolites from Aromatic Ring Epoxidation of this compound

MetabolitePrecursorKey Enzymes Involved
2-Methylnaphthalene-3,4-epoxide2-MethylnaphthaleneCytochrome P450 (CYP1A, CYP1B)
2-Methylnaphthalene-5,6-epoxide2-MethylnaphthaleneCytochrome P450 (CYP1A, CYP1B)
2-Methylnaphthalene-7,8-epoxide2-MethylnaphthaleneCytochrome P450 (CYP1A, CYP1B)
2-Methylnaphthalene-3,4-dihydrodiol2-Methylnaphthalene-3,4-epoxideEpoxide hydrolase
2-Methylnaphthalene-5,6-dihydrodiol2-Methylnaphthalene-5,6-epoxideEpoxide hydrolase
2-Methylnaphthalene-7,8-dihydrodiol2-Methylnaphthalene-7,8-epoxideEpoxide hydrolase
Hydroxy-glutathionyl-dihydro-2-methylnaphthalenes2-Methylnaphthalene epoxidesGlutathione S-transferases
Formation of Dihydrodiol Isomers

Enzymatic Systems Governing this compound Metabolism

The metabolic fate of 2-methylnaphthalene is dictated by a series of enzymatic reactions that aim to increase its water solubility and facilitate its excretion from the body. These enzymatic systems are predominantly located in the liver, but are also present in other tissues such as the lungs. epa.govtaylorandfrancis.com

The initial oxidation of 2-methylnaphthalene is a critical step in its metabolism and is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. epa.govcdc.gov These enzymes introduce an oxygen atom into the 2-methylnaphthalene molecule, leading to the formation of either epoxides on the aromatic rings or hydroxylation of the methyl group. cdc.govnih.gov Studies using microsomal preparations have shown that this process is dependent on NADPH and can be inhibited by carbon monoxide, confirming the involvement of CYP enzymes. nih.govnih.gov

Different CYP isozymes exhibit varying degrees of specificity towards the metabolism of 2-methylnaphthalene. In vitro studies have demonstrated that pretreatment of rats with phenobarbital (B1680315), an inducer of certain CYP isozymes, selectively increases the formation of one of the three dihydrodiol isomers of 2-methylnaphthalene. nih.gov Conversely, pretreatment with β-naphthoflavone, another CYP inducer, leads to a more general increase in the formation of all three dihydrodiols in both rat and rainbow trout liver microsomes. nih.gov This suggests that different CYP isozymes are responsible for the formation of specific metabolites. nih.govepa.gov Specifically, CYP1A and CYP1B are known to catalyze the epoxidation of the aromatic rings. cdc.gov The mouse CYP2F2 isozyme has also been shown to be highly active in metabolizing 2-methylnaphthalene. cdc.govresearchgate.net

The metabolism of 2-methylnaphthalene can proceed via two main competing pathways catalyzed by CYPs: ring epoxidation and methyl group oxidation. epa.govcdc.gov Ring epoxidation occurs at the 3,4-, 5,6-, or 7,8-positions, accounting for approximately 15-20% of the metabolism. epa.govcdc.gov The predominant pathway, however, is the oxidation of the methyl group to form 2-hydroxymethylnaphthalene, which accounts for about 50-80% of the metabolic conversion in rats and mice. cdc.gov

CYP Isozyme Involvement in 2-Methylnaphthalene Metabolism

CYP Isozyme Family/SubfamilyRole in 2-Methylnaphthalene MetabolismKey FindingsReferences
CYP1ACatalyzes ring epoxidation.Induction by β-naphthoflavone increases dihydrodiol formation. cdc.govnih.gov
CYP1BCatalyzes ring epoxidation.Implicated in the formation of epoxide intermediates. cdc.gov
CYP2F2 (mouse)Highly active in metabolizing 2-methylnaphthalene.Efficiently metabolizes 2-methylnaphthalene to various products. cdc.govresearchgate.net

The epoxide intermediates formed by CYP-mediated oxidation are highly reactive and can be further metabolized by epoxide hydrolases. These enzymes catalyze the hydrolysis of the epoxide ring to form dihydrodiols. cdc.gov Specifically, the epoxides of 2-methylnaphthalene are converted to the corresponding 3,4-, 5,6-, and 7,8-dihydrodiols. cdc.govnih.govucanr.edu

The activity of epoxide hydrolase is crucial in the metabolic pathway of 2-methylnaphthalene. Studies have shown that the formation of dihydrodiols is rate-limited by epoxide hydrolase. epa.gov Inhibition of epoxide hydrolase with compounds like trichloropropene oxide or cyclohexene (B86901) oxide completely blocks the formation of all three dihydrodiol isomers in both liver and lung microsomes. epa.gov This highlights the essential role of epoxide hydrolase in the detoxification of the reactive epoxide intermediates. While microsomal epoxide hydrolase (mEH) is a key player, soluble epoxide hydrolase (sEH) also contributes to the hydrolysis of various epoxides, though its specific role in 2-methylnaphthalene metabolism is less defined. mdpi.com

Following the initial oxidation and hydration steps, the resulting metabolites of 2-methylnaphthalene undergo conjugation reactions, which are phase II metabolic processes. These reactions are catalyzed by a variety of enzymes, including glucuronosyltransferases, sulfotransferases, and glutathione transferases, and further increase the water solubility of the metabolites, facilitating their excretion. cdc.gov

Glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to hydroxylated metabolites. For instance, 2-naphthoic acid, a downstream metabolite of 2-hydroxymethylnaphthalene, can be conjugated with glucuronic acid. epa.govcdc.gov Biliary metabolites in fish exposed to 2-methylnaphthalene are often found as glucuronide conjugates of dihydrodiols.

Sulfotransferases (SULTs) are another class of phase II enzymes that conjugate sulfonate groups to hydroxylated metabolites. While their specific role in 2-methylnaphthalene metabolism is less detailed in the provided context, they are known to be involved in the metabolism of polycyclic aromatic hydrocarbons in general. researchgate.netresearchgate.net

Glutathione S-transferases (GSTs) play a significant role in detoxifying the reactive epoxide intermediates by catalyzing their conjugation with glutathione (GSH). epa.govcdc.gov This can occur spontaneously or be enzyme-catalyzed. epa.gov The resulting glutathione conjugates are then further metabolized to mercapturic acids before excretion. The formation of dihydrohydroxyglutathione metabolites has been observed in incubations with both microsomal enzymes and recombinant proteins in the presence of glutathione and glutathione transferases. nih.gov

Contribution of Epoxide Hydrolases

In Vitro Approaches to Elucidate Metabolic Pathways

In vitro experimental systems are invaluable for dissecting the complex metabolic pathways of xenobiotics like 2-methylnaphthalene. These systems allow for the study of specific enzymatic reactions under controlled conditions, providing insights that are often difficult to obtain from in vivo studies.

Microsomal preparations from tissues such as the liver and lungs are a cornerstone of in vitro metabolism studies. nih.govnih.gov These preparations contain a high concentration of CYP enzymes and other membrane-bound metabolic enzymes.

Studies using liver microsomes from rats and rainbow trout have been instrumental in identifying the primary metabolites of 2-methylnaphthalene, including the three isomeric dihydrodiols and 2-hydroxymethylnaphthalene. nih.gov These studies have also demonstrated the NADPH-dependency of the reactions and the inhibitory effects of carbon monoxide, confirming the central role of CYPs. nih.govnih.gov The use of microsomal preparations from animals pretreated with CYP inducers like phenobarbital and β-naphthoflavone has helped to elucidate the involvement of different CYP isozymes in the formation of specific metabolites. nih.gov

Lung microsomes have also been utilized to investigate the metabolism of 2-methylnaphthalene, particularly in the context of its tissue-specific effects. epa.govnih.gov These studies have shown that both liver and lung microsomes can metabolize 2-methylnaphthalene, although the relative rates and metabolite profiles may differ. ucanr.edu For example, in murine lung microsomes, the 7,8-diol is the predominant dihydrodiol metabolite formed. ucanr.edu

Key Findings from Microsomal Studies on 2-Methylnaphthalene Metabolism

Microsomal SourceKey ObservationSignificanceReferences
Rat LiverFormation of three isomeric dihydrodiols and 2-hydroxymethylnaphthalene. Selective induction of dihydrodiol formation by phenobarbital and β-naphthoflavone.Demonstrates the involvement of multiple CYP isozymes and identifies major metabolic pathways. nih.gov
Rainbow Trout LiverFormation of the same three dihydrodiols as in rats. Induction of dihydrodiol formation by β-naphthoflavone but not phenobarbital.Highlights species differences in CYP induction and metabolism. nih.gov
Mouse LungMetabolism to covalently bound metabolites is NADPH-dependent. The 7,8-diol is the predominant dihydrodiol formed.Provides insight into the metabolic activation of 2-methylnaphthalene in a target organ for toxicity. nih.govucanr.edu

To gain a more precise understanding of the role of individual enzymes, researchers utilize recombinant enzyme systems. These systems involve the expression of a single, specific enzyme, such as a particular CYP isozyme, in a host cell line that does not otherwise express it. This allows for the characterization of the catalytic activity of that individual enzyme towards a substrate of interest.

The use of recombinant mouse CYP2F2 has been particularly informative. Studies with this recombinant enzyme have shown that it efficiently metabolizes 2-methylnaphthalene. cdc.govresearchgate.net Incubation of 2-methylnaphthalene with recombinant CYP2F2 has led to the detection of 2-naphthaldehyde, an intermediate in the oxidation of the methyl group. cdc.gov Furthermore, when combined with glutathione S-transferase, recombinant CYP2F2 has been shown to produce hydroxy-glutathionyl-dihydro-2-methylnaphthalenes, confirming the pathway of epoxidation followed by glutathione conjugation. cdc.gov Recombinant systems have also been used to compare the metabolic activity of orthologous enzymes from different species, such as mouse CYP2F2 and human CYP2F1, revealing significant species differences in metabolic rates. researchgate.net

Analysis of Covalent Binding to Macromolecules

The bioactivation of 2-methylnaphthalene can lead to the formation of reactive metabolites that covalently bind to cellular macromolecules, a process often investigated using the radiolabeled compound 2-methyl[8-14C]naphthalene. Studies have shown that the irreversible binding of these reactive metabolites is dependent on metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes. This binding has been observed in various tissues, with the highest concentrations typically found in the liver and kidney.

Research using microsomal preparations from various animal tissues has demonstrated that the covalent binding of radioactivity from [14C]2-methylnaphthalene is significantly inhibited by conditions that suppress CYP activity, such as incubation in a nitrogen atmosphere, low temperatures, or the presence of CYP inhibitors like piperonyl butoxide and SKF 525A. uni-konstanz.de This indicates that CYP-catalyzed epoxidation or oxidation of the methyl group is a critical step in generating the electrophilic intermediates responsible for macromolecular binding. uni-konstanz.deasm.org

Table 1: Research Findings on Covalent Binding of 2-Methylnaphthalene Metabolites

Parameter Observation Reference
Methodology Measurement of irreversible binding of radiolabel from [14C]-2-methylnaphthalene to organ macromolecules. nih.gov
Tissue Distribution Maximal irreversible binding observed in lung, liver, and kidney tissues at 8 hours post-administration. asm.org
Enzymatic Role Binding is dependent on Cytochrome P450 (CYP) activity; inhibited by CYP inhibitors (e.g., piperonyl butoxide). uni-konstanz.de
Dose-Dependence Binding was found to be dose-dependent in all tissues examined. asm.org
Binding vs. Toxicity Levels of covalently bound metabolites in whole tissue do not always correlate with tissue susceptibility to cytotoxicity. asm.org

Microbial Biotransformation of this compound

The microbial degradation of 2-methylnaphthalene is a key process in its environmental fate. Both aerobic and anaerobic microorganisms have demonstrated the capacity to transform this compound through distinct metabolic pathways.

Aerobic Degradation Pathways and Identified Metabolites

Under aerobic conditions, fungi and bacteria utilize oxygen-dependent enzymes to initiate the breakdown of the 2-methylnaphthalene molecule. This process typically involves hydroxylation of either the aromatic ring or the methyl group.

The fungus Cunninghamella elegans is a well-studied model organism for the aerobic metabolism of PAHs, as its metabolic pathways often mimic those found in mammals. asm.org Studies using this fungus have shown that the primary site of attack on the 2-methylnaphthalene molecule is the methyl group. uni-konstanz.defrontiersin.org Incubation of C. elegans with 2-methylnaphthalene under an atmosphere of ¹⁸O₂ confirmed that the hydroxylation of the methyl group is catalyzed by a monooxygenase enzyme. uni-konstanz.de This initial oxidation step leads to the formation of 2-hydroxymethylnaphthalene. uni-konstanz.de Research utilizing [8-¹⁴C]2-methylnaphthalene demonstrated that over a 72-hour period, C. elegans oxidized 9.8% of the initial compound into various metabolic products. uni-konstanz.de

Following the initial hydroxylation of the methyl group, further oxidation occurs, leading to the formation of 2-naphthoic acid. uni-konstanz.descispace.com This metabolite is a common intermediate in the aerobic degradation pathway in many microorganisms. Cunninghamella elegans has been shown to produce not only 2-naphthoic acid but also several hydroxylated derivatives. uni-konstanz.de These include 5-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid. uni-konstanz.deasm.org These metabolites can be further conjugated with sulfate (B86663) or glucuronic acid, increasing their water solubility. uni-konstanz.de The formation of naphthoic acids from methylnaphthalenes is a detoxification pathway observed in various bacteria and fungi. frontiersin.org

Table 2: Aerobic Metabolites of 2-Methylnaphthalene Identified in Cunninghamella elegans Cultures

Metabolite Metabolic Step Reference
2-Hydroxymethylnaphthalene Initial hydroxylation of the methyl group uni-konstanz.de
2-Naphthoic acid Oxidation of 2-hydroxymethylnaphthalene uni-konstanz.de
5-Hydroxy-2-naphthoic acid Ring hydroxylation and methyl group oxidation uni-konstanz.de
6-Hydroxy-2-naphthoic acid Ring hydroxylation and methyl group oxidation uni-konstanz.de
Phenolic derivatives Ring hydroxylation uni-konstanz.de
Hydroxylation of the Methyl Group (e.g., in Cunninghamella elegans)

Anaerobic Degradation Pathways and Intermediates

In the absence of oxygen, a diverse group of anaerobic bacteria can degrade 2-methylnaphthalene using alternative electron acceptors. The initial activation of the relatively inert hydrocarbon molecule is a key challenge under these conditions.

Sulfate-Reducing Bacteria (SRB): Under sulfate-reducing conditions, the anaerobic degradation of 2-methylnaphthalene is initiated by a unique activation mechanism analogous to anaerobic toluene (B28343) degradation. asm.org The methyl group of 2-methylnaphthalene is added to fumarate (B1241708), a reaction catalyzed by a putative (2-naphthylmethyl)succinate synthase. uni-konstanz.deoup.com This produces the key metabolite naphthyl-2-methyl-succinic acid. asm.orgtandfonline.com This initial adduct is then further metabolized through a series of reactions resembling β-oxidation to yield 2-naphthoic acid (or its CoA-thioester, 2-naphthoyl-CoA), which serves as a central intermediate. asm.orgoup.com From this point, the degradation pathway converges with that of anaerobic naphthalene (B1677914) degradation, involving the sequential reduction of the aromatic rings prior to cleavage. asm.orgoup.com Intermediates such as 5,6,7,8-tetrahydro-2-naphthoic acid and octahydro-2-naphthoic acid have been identified, confirming this reductive pathway. asm.orgasm.org Studies with active sulfate-reducing consortia have demonstrated the complete mineralization of [¹⁴C]2-methylnaphthalene to ¹⁴CO₂. asm.org

Nitrate-Reducing Bacteria: The degradation of 2-methylnaphthalene has also been confirmed under nitrate-reducing conditions. asm.orgnih.gov Enrichment cultures from contaminated soils have shown the ability to degrade 2-methylnaphthalene, with its removal being stoichiometrically coupled to the reduction of nitrate (B79036). asm.orgscispace.com While the detailed enzymatic steps are less characterized than in SRB, 2-naphthoic acid has also been identified as a metabolite, suggesting that the pathways may converge on this common intermediate. asm.org Studies have detected substantial communities of nitrate-reducing bacteria capable of degrading 2-methylnaphthalene in various hydrocarbon-polluted environments. frontiersin.orgnih.gov The presence of specific bacterial populations, including members of the genera Acidovorax and Pseudomonas, has been linked to this degradation capability. asm.orgnih.gov

Table 3: Key Intermediates in the Anaerobic Degradation of 2-Methylnaphthalene

Condition Activation Mechanism Key Intermediates Reference
Sulfate-Reducing Addition of methyl group to fumarate Naphthyl-2-methyl-succinic acid, Naphthyl-2-methylene-succinic acid, 2-Naphthoic acid, 5,6,7,8-Tetrahydro-2-naphthoic acid asm.orgoup.comoup.com
Nitrate-Reducing Not fully elucidated; degradation is coupled to nitrate removal 2-Naphthoic acid (inferred) asm.orgasm.orgnih.gov
Fumarate-Dependent Activation and Succinate (B1194679) Adduct Formation

Under anaerobic conditions, the initial activation of 2-methylnaphthalene proceeds through a fumarate-dependent mechanism, a pathway analogous to the anaerobic degradation of toluene. nih.govasm.org This process is initiated by the addition of fumarate to the methyl group of 2-methylnaphthalene, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinate synthase (Nms). asm.orgkarger.com This glycyl radical enzyme is composed of α, β, and γ subunits, encoded by the nmsABC genes. asm.orgufz.de

The product of this initial reaction is (2-naphthylmethyl)succinate, also referred to as naphthyl-2-methyl-succinic acid. nih.govasm.orguni-konstanz.de This succinate adduct has been identified and accumulated in the supernatants of sulfate-reducing enrichment cultures degrading 2-methylnaphthalene. nih.govasm.org For instance, in one study, naphthyl-2-methyl-succinic acid accumulated to a concentration of 0.5 μM in culture supernatants. asm.org Enzyme assays with dense cell suspensions have confirmed the conversion of 2-methylnaphthalene to naphthyl-2-methyl-succinic acid, with a specific activity of 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ observed only in the presence of both cells and fumarate. nih.govasm.org

Following its formation, naphthyl-2-methyl-succinate is activated to its corresponding coenzyme A (CoA) ester. oup.comoup.com This reaction involves a CoA transferase that utilizes succinyl-CoA as the CoA donor. oup.comoup.com The resulting naphthyl-2-methyl-succinyl-CoA then undergoes oxidation to form naphthyl-2-methylene-succinyl-CoA. oup.comoup.com These steps are part of a β-oxidation process of the side chain, ultimately leading to the formation of the central metabolite, 2-naphthoyl-CoA. asm.orgoup.com

Table 1: Key Enzymes and Metabolites in the Fumarate-Dependent Activation of 2-Methylnaphthalene

Molecule Type Name Function/Role References
Enzyme Naphthyl-2-methyl-succinate synthase (Nms) Catalyzes the initial addition of fumarate to the methyl group of 2-methylnaphthalene. asm.org, karger.com
Enzyme Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase Activates naphthyl-2-methyl-succinate to its CoA ester. oup.com, oup.com
Enzyme Naphthyl-2-methyl-succinyl-CoA dehydrogenase Oxidizes naphthyl-2-methyl-succinyl-CoA. oup.com
Metabolite Naphthyl-2-methyl-succinic acid The initial product of fumarate addition to 2-methylnaphthalene. nih.gov, asm.org
Metabolite Naphthyl-2-methylene-succinic acid A subsequent metabolite formed from the oxidation of the initial succinate adduct. nih.gov, asm.org
Metabolite 2-Naphthoyl-CoA A central metabolite formed after β-oxidation of the side chain. oup.com, asm.org
Ring Reduction and Cleavage Products (e.g., Dihydro-, Tetrahydro-, Octahydro-, Decahydro-2-naphthoic acid, Carboxycyclohexylacetic acid)

Following the initial activation and conversion to the central metabolite 2-naphthoic acid (or its CoA ester, 2-naphthoyl-CoA), the anaerobic degradation of 2-methylnaphthalene proceeds through the reduction of the aromatic ring system. nih.govasm.orgasm.org This reductive pathway is analogous to the benzoyl-CoA degradation pathway for monoaromatic compounds. asm.org

A series of reduced 2-naphthoic acid derivatives have been identified as metabolites in sulfate-reducing enrichment cultures. nih.govasm.org These include:

5,6,7,8-Tetrahydro-2-naphthoic acid : This metabolite is a major product, indicating that the reduction of the non-substituted ring occurs first. nih.govasm.orgasm.orgnih.gov

Octahydro-2-naphthoic acid : Further reduction of the ring system leads to the formation of this intermediate. nih.govasm.orgasm.org

Decahydro-2-naphthoic acid : This fully saturated derivative has also been identified. nih.govasm.orgasm.orgnih.gov

The degradation pathway continues with the cleavage of the reduced ring system. ebi.ac.uk The identification of metabolites such as 2-carboxycyclohexylacetic acid indicates that the pathway proceeds through intermediates with a cyclohexane (B81311) ring structure, rather than through monoaromatic compounds. ebi.ac.ukresearchgate.net This suggests a stepwise reduction of the aromatic rings of 2-naphthoic acid prior to cleavage. asm.org

Table 2: Identified Ring Reduction and Cleavage Products of 2-Naphthoic Acid

Metabolite Description References
2-Naphthoic acid Central metabolite derived from the oxidation of the methyl group of 2-methylnaphthalene. nih.gov, asm.org, ebi.ac.uk
5,6,7,8-Tetrahydro-2-naphthoic acid Product of the initial reduction of the non-substituted aromatic ring. asm.org, nih.gov, asm.org, nih.gov
Octahydro-2-naphthoic acid An intermediate resulting from further ring reduction. asm.org, nih.gov, asm.org
Decahydro-2-naphthoic acid A fully saturated ring reduction product. asm.org, nih.gov, asm.org, nih.gov
2-Carboxycyclohexylacetic acid A ring cleavage product with a cyclohexane structure. ebi.ac.uk, researchgate.net
Mineralization to ¹⁴CO₂ under Anaerobic Conditions

Studies utilizing radiolabeled 2-methylnaphthalene, specifically 2-[¹⁴C]methylnaphthalene, have demonstrated its complete degradation to carbon dioxide under anaerobic conditions. In an active sulfate-reducing consortium, a significant portion of the parent compound was mineralized. asm.orgnih.govnih.gov

One study reported that as much as 87% of the 2-[¹⁴C]methylnaphthalene was mineralized to ¹⁴CO₂. asm.orgnih.govnih.gov In this experiment, after 24 days of incubation, the amount of ¹⁴CO₂ produced accounted for 86.6% of the total radioactivity initially added to the cultures. nih.gov This mineralization was shown to be dependent on sulfate as the electron acceptor, as degradation was inhibited in the presence of molybdate (B1676688) (a sulfate reduction inhibitor) and ceased in the absence of sulfate. asm.orgnih.govnih.gov These findings confirm that under appropriate anaerobic conditions, the carbon from 2-methylnaphthalene can be completely oxidized to CO₂, a process coupled to sulfate reduction. asm.orgnih.govnih.gov

Table 3: Mineralization of 2-[¹⁴C]Methylnaphthalene

Parameter Finding References
Radiolabeled Substrate 2-[¹⁴C]Methylnaphthalene asm.org, nih.gov, nih.gov
Terminal Electron Acceptor Sulfate asm.org, nih.gov, nih.gov
Extent of Mineralization Up to 87% converted to ¹⁴CO₂ asm.org, nih.gov, nih.gov
Confirmation Inhibition by molybdate and absence of sulfate halts degradation. asm.org, nih.gov, nih.gov

Environmental Fate and Transport of 2 Methylnaphthalene 8 14c

Sorption and Desorption Dynamics in Environmental Matrices

The mobility and persistence of 2-methylnaphthalene (B46627) in the environment are largely governed by its interaction with solid matrices like soil and sediment. nih.gov Sorption, the process of adhering to a solid surface, and its reverse, desorption, are critical in determining the concentration of the compound in the aqueous phase and thus its availability for transport and biological uptake.

2-Methylnaphthalene exhibits a strong tendency to adsorb to organic matter present in soil and sediments. tpsgc-pwgsc.gc.ca This is a key factor in its environmental fate, as it can lead to the long-term retention of the compound in these matrices. tpsgc-pwgsc.gc.ca Once adsorbed, 2-methylnaphthalene is released back into the water phase slowly, a process that can sustain low-level contamination over extended periods. tpsgc-pwgsc.gc.ca The presence of condensed carbon materials, such as soot and charcoal, in soils and sediments can significantly enhance the sorption of PAHs like 2-methylnaphthalene. oup.comresearchgate.net The interaction sites for sorption are often located on the outer surface of these carbonaceous particles. researchgate.net

The extent of sorption is quantified using partition coefficients. The organic carbon-normalized sorption coefficient (Koc) and the soil-water partition coefficient (Kp) are key parameters used in environmental models to predict the fate and transport of organic compounds. ecetoc.org For 2-methylnaphthalene, reported log Koc values range from 3.00 to 5.96, indicating a strong affinity for organic carbon and suggesting that it will have slight to no mobility in soil. nih.gov Measured Koc values have been reported as high as 4,400 and 8,500. nih.gov The average log Kp for 2-methylnaphthalene has been determined to be 2.00 from multiple measurements. nih.gov

Interactive Table: Sorption Coefficients for 2-Methylnaphthalene

ParameterLog Value RangeInterpretation
Log Koc 3.00 - 5.96Strong adsorption to organic matter, slight to no mobility in soil.
Log Kp ~2.00Moderate partitioning from water to solid phases.

The presence of other pollutants can influence the sorption behavior of 2-methylnaphthalene. Co-occurring contaminants can compete for the same binding sites on soil and sediment particles, potentially altering the extent of sorption. hnu.edu.cn For instance, the presence of other organic pollutants might either enhance or reduce the adsorption of 2-methylnaphthalene depending on the specific interactions. hnu.edu.cn Some studies have shown that the presence of certain heavy metals can enhance the adsorption of PAHs in soil. hnu.edu.cn The formation of complexes between contaminants and soil organic matter can also affect their solubility and partitioning behavior. hnu.edu.cn

Quantitative Assessment of Sorption Coefficients (Koc, Kp)

Bioavailability and Bioaccumulation Studies Using ¹⁴C Tracers

The use of 2-methylnaphthalene-8-14C has been crucial in understanding its uptake and accumulation in living organisms. Bioavailability refers to the fraction of the chemical that is available for uptake by organisms, while bioaccumulation is the net accumulation of the chemical in an organism from all sources (water, food, and sediment).

Studies using this compound have demonstrated its uptake and distribution in various aquatic organisms. In fingerling rainbow trout exposed to the compound, maximum tissue levels were 40 to 300 times the water concentration, with the highest concentrations found in the bile. nih.gov After intraperitoneal administration in mice, the ¹⁴C label was found in fat, kidney, liver, and lung tissues, with the highest concentration in fat. epa.govepa.gov The half-life for elimination of ¹⁴C-2-methylnaphthalene from the tissues of rainbow trout was less than 24 hours after a short exposure, but a slower elimination phase with a half-life of hundreds of hours was observed after a four-week exposure. nih.gov

The oligochaete worm Lumbriculus variegatus has been used to determine the biota-sediment accumulation factor for 2-methylnaphthalene, with values of 4.2 and 0.11 in sediments from different locations in Lake Erie. nih.gov In clams, a bioconcentration factor of 8.1 was reported after 24 hours of exposure. nih.gov The burrowing peanut worm, Phascolosoma agassizii, showed an uptake of naphthalenes approximately twice the initial concentration in the water. osti.gov

The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the water. It is a critical parameter in assessing the potential ecological risk of a substance. cdc.gov For 2-methylnaphthalene, a BCF of 407 was reported for bluegill sunfish after a 26-day exposure to ¹⁴C-(8)-2-methylnaphthalene in a continuous-flow system. nih.gov Reported BCF values for 2-methylnaphthalene in various aquatic organisms range from 30 to 2,921, suggesting a low to very high potential for bioconcentration. nih.gov The variability in BCF values can be attributed to factors such as species-specific metabolism of the compound. nih.gov

Interactive Table: Bioconcentration Factors (BCF) for 2-Methylnaphthalene in Aquatic Organisms

OrganismBCF ValueExposure Conditions
Bluegill Sunfish 40726-day exposure to 0.013 µg/L ¹⁴C-(8)-2-methylnaphthalene. nih.gov
Clams 8.124-hour exposure to 480 µg/L 2-methylnaphthalene. nih.gov
Various Aquatic Organisms 30 - 2,921General reported range. nih.gov

Evaluation of Mass Transfer Limitations in Biodegradation

The biodegradation of organic contaminants like 2-methylnaphthalene can be restricted by the rate at which the compound moves from its source (e.g., an oil phase) to the aqueous phase where microorganisms are active. This phenomenon is known as mass transfer limitation. Studies investigating the anaerobic biodegradation of 2-methylnaphthalene (2-MN) by the sulfate-reducing bacterium NaphS2 have provided direct evidence of such limitations, particularly at low substrate concentrations. nih.govacs.org

In experiments using a two-phase system with hexadecane (B31444) as a carrier for 2-MN, researchers observed that the fractionation of carbon and hydrogen isotopes, a marker for biodegradation, was significantly less pronounced at low aqueous concentrations (0.5 μM and 4 μM) compared to higher concentrations (60 μM) in a single-phase aqueous system. nih.govacs.org This masking of isotope fractionation at lower concentrations is a direct indicator that the rate of biodegradation is limited by the mass transfer of 2-MN from the hexadecane phase to the aqueous phase. nih.govacs.org

These findings have important implications for understanding the persistence of polycyclic aromatic hydrocarbons (PAHs) in contaminated environments. The slow diffusion of these compounds from oil or solid phases is considered a primary reason for their limited bioavailability and, consequently, their slow degradation. acs.org The research demonstrates that for slow-growing anaerobic bacteria, mass transfer limitations can significantly reduce biodegradation potential at micromolar and sub-micromolar aqueous concentrations. acs.org

Table 1: Isotope Fractionation and Mass Transfer Parameters for 2-Methylnaphthalene Biodegradation

System Aqueous 2-MN Concentration (μM) Carbon Isotope Fractionation (εcarbon ‰) Hydrogen Isotope Fractionation (εhydrogen ‰) Oil-Water Mass Transfer Coefficient (korg-aq cm h⁻¹)
One-Phase 60 -2.1 ± 0.1 -40 ± 7 N/A
Two-Phase 4 -0.9 ± 0.3 -6 ± 3 0.01 ± 0.003 (abiotic)
Two-Phase 0.5 Not Detectable Not Detectable 0.59 - 0.87 (biotic)

Data sourced from studies on the anaerobic biodegradation of 2-methylnaphthalene by the sulfate-reducing strain NaphS2. nih.govacs.org

Environmental Degradation Kinetics

Rates of Biodegradation in Aquatic and Terrestrial Systems

The biodegradation of 2-methylnaphthalene occurs in both aquatic and terrestrial environments, although the rates can vary significantly depending on environmental conditions and the presence of adapted microbial communities. In aquatic systems, the biodegradation of 2-methylnaphthalene can be a slow process, with reported half-lives extending up to 1,700 days in unpolluted waters. epa.gov However, in environments with a history of oil pollution, the rate of biodegradation can be considerably faster due to the acclimation of microbial populations. epa.govallenpress.com For instance, in a controlled marine ecosystem study, the loss of 2-methylnaphthalene was observed to be influenced by temperature and prior exposure to oil. allenpress.com

Under anaerobic conditions, particularly sulfate-reducing conditions, 2-methylnaphthalene can be effectively degraded. An active sulfate-reducing consortium has been shown to degrade 2-methylnaphthalene at rates of up to 25 μM per day. researchgate.net In this process, a significant portion of the radiolabeled carbon from 2-[14C]methylnaphthalene was mineralized to 14CO2, indicating complete degradation. researchgate.net The initial step in this anaerobic pathway is the carboxylation of 2-methylnaphthalene to 2-naphthoic acid. researchgate.net

In terrestrial systems, such as soil slurries from former gasworks sites, the degradation of 2-methylnaphthalene has also been documented. One study reported that in a bioslurry, the concentration of 2-methylnaphthalene decreased by approximately 70% over 29 days. nih.gov The presence of other polycyclic aromatic hydrocarbons can sometimes enhance the biodegradation of 2-methylnaphthalene. nih.gov

Table 2: Biodegradation of 2-Methylnaphthalene in Different Systems

System Conditions Degradation Rate/Half-Life Key Findings
Unpolluted Water Aerobic Half-lives up to 1,700 days epa.gov Slow degradation in the absence of adapted microbes. epa.gov
Oil-Polluted Water Aerobic Enhanced degradation epa.govallenpress.com Acclimated microbial populations lead to faster removal. epa.govallenpress.com
Sulfate-Reducing Consortium Anaerobic Up to 25 μM/day researchgate.net Mineralization to CO2 with 2-naphthoic acid as a metabolite. researchgate.net
Soil Slurry (Gasworks Site) Aerobic ~70% reduction in 29 days nih.gov Significant degradation in contaminated soil. nih.gov

Assessment of Degradation by Free-Floating versus Particle-Associated Microbes

Particle-associated microbial assemblages are often found in environments with suspended solids, such as sediments and organic detritus. biorxiv.org These particles can concentrate organic pollutants from the water column, making them more available to the attached microorganisms. biorxiv.org Research has shown that microbial communities on particles can be distinct from their free-living counterparts and may exhibit higher metabolic activity due to the enriched nutrient environment. biorxiv.org

In the context of hydrocarbon degradation, it has been observed that a significant portion of the metabolic activity, including the degradation of hydrocarbons, can be associated with the smallest particles, which are often bacteria themselves. This suggests that bacteria play a crucial role in the initial breakdown of these compounds. The efficiency of degradation by particle-associated microbes versus free-floating microbes can depend on various factors, including the physicochemical properties of the contaminant, the nature of the particles, and the composition of the microbial communities.

Environmental Mobility and Distribution

Volatilization from Water and Soil Systems

The tendency of 2-methylnaphthalene to volatilize, or evaporate, from water and soil is a key factor in its environmental distribution. This process is governed by the compound's Henry's Law constant, which for 2-methylnaphthalene is reported as 5.18 x 10⁻⁴ atm-cu m/mole. nih.gov This value indicates that 2-methylnaphthalene is expected to volatilize from water surfaces. nih.gov Based on this constant, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is approximately 7.4 hours. nih.gov

In soil systems, volatilization is also a significant transport pathway. tpsgc-pwgsc.gc.ca When present in soil, 2-methylnaphthalene will partially volatilize, and this process is influenced by factors such as soil moisture content and the presence of other substances like surfactants. tpsgc-pwgsc.gc.caresearchgate.net For instance, the presence of certain surfactants can either enhance or inhibit volatilization depending on their concentration relative to the critical micelle concentration. researchgate.net Polycyclic aromatic hydrocarbons with vapor pressures greater than 10⁻⁴ mm Hg, including 2-methylnaphthalene, may volatilize from contaminated soil, particularly at high concentrations. onepetro.org

Leaching Potential in Soil Columns

The movement of 2-methylnaphthalene through the soil profile into groundwater, a process known as leaching, is another important aspect of its environmental fate. Due to its chemical properties, 2-methylnaphthalene has a tendency to adsorb to organic matter in the soil, which can limit its mobility. tpsgc-pwgsc.gc.ca However, leaching can still occur, and its potential is often assessed using soil column studies.

In soil column experiments designed to simulate environmental conditions, the release of 2-methylnaphthalene has been observed. researchgate.net These studies have shown that mechanical disturbances of the soil can lead to a substantial increase in the amount of 2-methylnaphthalene released, likely due to the increased accessibility of the molecules. researchgate.net The leaching potential is also influenced by the soil type and its organic carbon content.

Screening-level assessments are often performed to determine which chemicals in a contaminated site pose a potential threat to groundwater. onepetro.org While 2-methylnaphthalene is a semi-volatile organic compound, its potential to leach from soil to groundwater is a consideration in risk assessments, especially in areas with low organic matter or where preferential flow paths exist. onepetro.orgepa.gov

Advanced Analytical Methodologies for 2 Methylnaphthalene 8 14c Research

Chromatographic Separation Techniques for Radiolabeled Compounds

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. austinpublishinggroup.com For radiolabeled compounds like 2-methylnaphthalene-8-14C, this separation is coupled with radioactivity detection to specifically track the labeled molecules.

High-Performance Liquid Chromatography (HPLC) with On-line Radioactivity Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds based on their physicochemical properties. austinpublishinggroup.com When coupled with an on-line radioactivity detector, it becomes High-Performance Liquid Radio-Chromatography (HPLRC), a highly sensitive method for analyzing radiolabeled substances. austinpublishinggroup.com This setup allows for the real-time detection and quantification of radioactive peaks as they elute from the HPLC column.

In the analysis of this compound metabolites, HPLC is instrumental. For instance, after administration of 2-methyl[8-14C]naphthalene to rats, HPLC was used to further separate a major radioactive peak isolated from urine fractions, revealing it to be composed of three distinct metabolite peaks. doi.org The use of very-high-pressure liquid chromatography (VHPLC) coupled with online radioactivity detection has been shown to improve separation efficiency while maintaining sensitivity comparable to conventional HPLC/RAD. nih.gov The general setup involves an HPLC system, a UV/VIS detector, and a radioactivity detector. researchgate.net For enhanced sensitivity, a scintillation cocktail can be mixed with the HPLC eluent before it enters the radioactivity detector. researchgate.net

ParameterDescription
Principle Separation based on differential partitioning of analytes between a mobile phase and a stationary phase, with subsequent detection of radioactivity. austinpublishinggroup.com
Detection On-line radioactivity detectors, such as flow-through scintillation counters, are used to measure the beta emissions from the 14C isotope. researchgate.net
Application Separation and quantification of this compound and its metabolites in biological matrices like urine and bile. doi.orgnih.gov
Advancements Use of UPLC (Ultra-Performance Liquid Chromatography) and VHPLC provides higher resolution and faster analysis times compared to traditional HPLC. nih.govwaters.com

Thin-Layer Chromatography (TLC) with Autoradiography or Radio-scanning

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and widely used separation technique. lablogic.com For radiolabeled compounds, TLC plates can be analyzed using autoradiography or radio-scanning to visualize and quantify the separated radioactive spots. lablogic.comresearchgate.net

In the context of this compound research, TLC has been employed for purification of the parent compound and for the analysis of its metabolites. For example, 2-methyl[8-14C]naphthalene was purified by TLC on silica (B1680970) gel plates with hexane (B92381) as the solvent before its use in metabolic studies. Following administration to rats, the more polar urinary metabolite fractions were examined by TLC, which revealed the presence of several radioactive peaks. doi.org One of these peaks was identified as a conjugate that, upon hydrolysis, yielded a 14C-labeled material similar to 2-naphthoic acid. doi.org Autoradiography of TLC plates provides a visual record of the distribution of radioactivity, as demonstrated in studies of [14C]naphthalene degradation in soil. researchgate.net

TechniqueDescription
Principle Separation of components on a thin layer of adsorbent material based on their differential migration with a solvent. lablogic.com
Detection Autoradiography: Exposure of the TLC plate to X-ray film to create an image of the radioactive spots. lablogic.comresearchgate.netRadio-scanning: A detector scans the plate to measure the radioactivity at different positions. lablogic.com
Application Purification of this compound and qualitative and quantitative analysis of its metabolites in various samples. doi.org

Spectrometric Techniques for Metabolite and Degradation Product Identification

While chromatography separates compounds, spectrometry is essential for elucidating their structures. For the metabolites and degradation products of this compound, various mass spectrometry and nuclear magnetic resonance techniques are employed.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structure Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used to identify unknown compounds by determining their molecular weight and elemental composition. uni-saarland.de Tandem Mass Spectrometry (MS/MS) provides even more structural information by fragmenting ions and analyzing the resulting fragment ions.

In the study of 2-methylnaphthalene (B46627) metabolism, MS has been crucial for confirming the identity of metabolites. For instance, after isolating a metabolite from rat urine, mass spectrometry confirmed the presence of 2-naphthoic acid after hydrolysis and 2-naphthoylglycine (B1607034) before hydrolysis. doi.org The presence of multiple dihydrohydroxyglutathione metabolites of 2-methylnaphthalene has also been confirmed by mass spectrometry. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) has been used to identify 2-methylnaphthalene in various environmental and biological samples. nih.govnih.gov

TechniquePrincipleApplication in this compound Research
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. uni-saarland.deIdentification of metabolites like 2-naphthoic acid and its glycine (B1666218) conjugate in rat urine. doi.org
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis, typically including the fragmentation of selected ions to provide structural information.Elucidation of the structure of complex metabolites and degradation products.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental composition of a molecule. uni-saarland.de This capability is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the investigation of anaerobic degradation of 2-methylnaphthalene, high-resolution GC-MS analysis was used to determine the elemental composition of a ring cleavage product as C11H16O4, indicating that all carbon atoms from the precursor 2-naphthoic acid were retained. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. bmrb.io It provides information about the chemical environment of atoms, particularly hydrogen (1H NMR) and carbon (13C NMR), allowing for the elucidation of the molecule's carbon-hydrogen framework. bmrb.iorsc.org

The structural characterization of 2-methylnaphthalene itself has been performed using 1D and 2D NMR techniques. bmrb.io In metabolic studies, NMR is used to characterize the structure of isolated metabolites. For example, the presumptive identification of 3,4-, 5,6-, and 7,8-dihydrodiols as metabolites of 2-methylnaphthalene was based on NMR characterization. nih.gov Two-dimensional NMR experiments, such as COSY and HMQC, are particularly powerful for assigning the complex structures of metabolites. core.ac.uk

Isotope Ratio Mass Spectrometry (IRMS) for Elucidating Isotopic Incorporation

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to measure the relative abundance of isotopes in a sample. wikipedia.org In the context of this compound research, IRMS is instrumental in elucidating the incorporation of the 14C isotope into various metabolites and biological macromolecules. This technique offers high precision and sensitivity, allowing researchers to trace the metabolic pathways of 2-methylnaphthalene. thermofisher.com

The fundamental principle of IRMS involves the ionization of a sample and the separation of ions based on their mass-to-charge ratio in a magnetic sector analyzer. wikipedia.org For the analysis of 14C, the sample containing this compound and its derivatives is first combusted to convert the carbon into carbon dioxide (CO2) gas. This gas is then introduced into the IRMS instrument.

There are two primary modes of sample introduction in IRMS:

Dual-Inlet (DI-IRMS): This method involves the alternating analysis of the purified sample gas and a reference gas with a known isotopic composition. thermofisher.com This allows for highly precise comparative measurements.

Continuous-Flow (CF-IRMS): In this technique, the sample undergoes online preparation immediately before being introduced into the mass spectrometer. thermofisher.com While DI-IRMS can offer higher precision due to repeated measurements, CF-IRMS is significantly faster and is the more commonly used method in many laboratories today. thermofisher.com

In studies involving this compound, IRMS can be coupled with gas chromatography (GC) to form a GC-IRMS system. This hyphenated technique allows for the separation of individual metabolites from a complex mixture before they are introduced into the IRMS for isotopic analysis. This is crucial for accurately determining the 14C content of specific metabolic products. researchgate.net

Table 1: Comparison of IRMS Inlet Systems

Feature Dual-Inlet IRMS (DI-IRMS) Continuous-Flow IRMS (CF-IRMS)
Sample Introduction Offline preparation, alternating with reference gas thermofisher.com Online preparation, continuous sample stream thermofisher.com
Precision High precision due to repeated comparative measurements thermofisher.com Generally lower precision than DI-IRMS
Speed Slower due to offline preparation and alternating analysis thermofisher.com Faster, allowing for higher sample throughput thermofisher.com
Typical Use Applications requiring the highest possible precision thermofisher.com Routine analysis and high-throughput screening thermofisher.com

Radiometric Detection and Quantification

Liquid Scintillation Counting (LSC) is a widely used and highly efficient method for quantifying the amount of a beta-emitting radionuclide, such as 14C, within a sample. nih.govnih.gov This technique is fundamental in studies involving this compound to determine the concentration of the radiolabeled compound and its metabolites in various biological and environmental matrices.

The process involves dissolving or suspending the sample in a liquid scintillation cocktail. This cocktail contains a solvent (often an aromatic hydrocarbon) and one or more organic scintillators (fluors). The beta particles emitted from the 14C in the sample transfer energy to the solvent molecules, which in turn transfer that energy to the scintillator molecules. The excited scintillators then emit photons of light, which are detected by photomultiplier tubes (PMTs) in the liquid scintillation counter. The rate of the light pulses is proportional to the amount of 14C in the sample.

In research on 2-methylnaphthalene, LSC has been employed to quantify the distribution and elimination of 14C-labeled compounds. For instance, after administering 2-methyl[8-14C]naphthalene to rats, LSC was used to measure the radioactivity in urine, feces, and various tissues to understand the extent of absorption, metabolism, and excretion. doi.orgepa.gov Studies have shown that a significant percentage of the administered 14C dose is excreted in the urine within a few days. doi.orgepa.gov

LSC is also crucial for quantifying the amount of 14C-labeled material in different fractions separated by techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). This allows for the determination of the relative amounts of parent compound and its various metabolites. For example, in a study on the in vivo metabolism of 2-methyl[8-14C]naphthalene in rats, urine was fractionated, and the 14C content in each fraction was quantified using LSC. This revealed that a major portion of the radioactivity was associated with polar metabolites. doi.org

Table 2: Urinary Excretion of 14C after Administration of 2-Methyl[8-14C]naphthalene to Rats

Study Dose and Route Time Frame % of Administered 14C in Urine
Melancon et al. (1982) doi.org 0.3 mg/kg, subcutaneous 3 days 55%
Griffin et al. (1982) cited in IRIS (2003) epa.gov Not specified 3 days 54.8%

Digital Autoradiography and Phosphor Imaging for Spatial Distribution of Radiolabel

Digital autoradiography and phosphor imaging are powerful techniques for visualizing the spatial distribution of radiolabeled compounds within thin sections of tissues or other materials. researchgate.netgeologyscience.ru These methods provide a detailed map of where the 14C from this compound accumulates in an organism, offering valuable insights into its target organs and potential sites of toxicity.

The basic principle involves placing a sample containing the radiolabeled compound in close contact with a radiation-sensitive detector.

Digital Autoradiography: This modern technique often utilizes detectors like phosphor imaging plates or real-time radiation detectors. researchgate.net It offers several advantages over traditional film autoradiography, including higher sensitivity, a wider dynamic range, and direct digital output for quantitative analysis. researchgate.net

Phosphor Imaging: A specific type of digital autoradiography, phosphor imaging employs a storage phosphor screen. geologyscience.ru When exposed to the beta radiation from 14C, the screen stores the energy. Later, the screen is scanned with a laser, which causes the stored energy to be released as light. This light is detected and converted into a digital image representing the distribution of radioactivity. geologyscience.ru Phosphor imaging is noted for being significantly more sensitive and faster than traditional film methods. geologyscience.ru

In the context of this compound research, these techniques can be used to examine the distribution of the compound and its metabolites in various tissues, such as the lung, liver, and kidney, which are known to be involved in its metabolism. epa.gov By visualizing the precise localization of the 14C label, researchers can correlate areas of high radioactivity with potential tissue damage or specific metabolic processes. For example, autoradiography can reveal if the compound or its metabolites are concentrated in specific cell types within an organ. While direct studies using these techniques on this compound are not extensively detailed in the provided context, the irreversible binding of the 14C label to tissue macromolecules has been measured, indicating its distribution and covalent interaction with cellular components. epa.govnih.gov

Table 3: Characteristics of Digital Autoradiography and Phosphor Imaging

Feature Description Relevance to this compound Research
Spatial Resolution Can achieve resolutions down to the micrometer scale, allowing for localization at the cellular level. researchgate.netnih.gov Can identify specific cell types or regions within a tissue that accumulate the radiolabeled compound or its metabolites.
Sensitivity High sensitivity allows for the detection of low levels of radioactivity. geologyscience.ru Enables the visualization of distribution even at low doses or in tissues with low uptake.
Quantification The digital nature of the output allows for accurate quantification of radioactivity in different regions of the sample. researchgate.net Provides quantitative data on the relative concentration of 14C in various tissues and sub-organ structures.
Application Used to visualize the distribution of radiotracers in thin tissue sections. nih.gov Can be applied to cryosections of tissues from animals exposed to this compound to map its distribution.

Applications of 2 Methylnaphthalene 8 14c Tracer Studies in Mechanistic Research

Elucidation of Novel Metabolic and Degradation Pathways

Tracer studies utilizing 2-methylnaphthalene-8-14C have been instrumental in identifying and characterizing the metabolic and degradation pathways of this compound in various organisms and environments. These studies have revealed that the metabolism of 2-methylnaphthalene (B46627) is a multifaceted process involving several key enzymatic reactions.

In mammals, the primary metabolic route involves the oxidation of the methyl group, which accounts for approximately 50-80% of the biotransformation. epa.gov This initial step, catalyzed by cytochrome P450 (CYP) monooxygenases, produces 2-hydroxymethylnaphthalene. epa.govcdc.gov This intermediate is then further oxidized to 2-naphthoic acid, either directly or via a 2-naphthaldehyde (B31174) intermediate. epa.govcdc.gov The resulting 2-naphthoic acid can then be conjugated with glycine (B1666218) to form 2-naphthuric acid, a major urinary metabolite, or with glucuronic acid. epa.govcdc.gov

A secondary, yet significant, pathway is ring epoxidation, which accounts for about 15-20% of 2-methylnaphthalene metabolism. epa.gov This process, also mediated by CYP enzymes, can occur at the 3,4-, 5,6-, or 7,8- positions of the naphthalene (B1677914) ring, leading to the formation of epoxide intermediates. epa.govnih.gov While these epoxides are highly reactive and have not been isolated directly, their existence is inferred from the detection of their downstream metabolites. nih.gov These include various dihydrodiols, formed by the action of epoxide hydrolase, and glutathione (B108866) conjugates. epa.govnih.gov

Under anaerobic conditions, microbial degradation of 2-methylnaphthalene proceeds through different pathways. In sulfate-reducing consortia, the initial activation step involves the addition of fumarate (B1241708) to the methyl group, forming naphthyl-2-methyl-succinic acid and naphthyl-2-methylene-succinic acid. nih.gov Subsequently, the pathway converges with that of naphthalene degradation, with the formation of 2-naphthoic acid and its reduced derivatives, ultimately leading to mineralization to CO2. researchgate.net Studies with 2-[14C]methylnaphthalene have demonstrated that as much as 87% of the compound can be mineralized to 14CO2 under these conditions. researchgate.net

In aerobic microbial degradation, such as by Pseudomonas species, two main pathways have been identified. One involves the oxidation of the methyl group to form 2-naphthoic acid. ethz.ch The other pathway involves the oxidation of the aromatic ring, leading to the formation of methylsalicylates and methylcatechols. ethz.ch

The use of this compound has been crucial in quantitatively tracing the distribution of the parent compound and its metabolites through these complex pathways, providing a detailed picture of its biotransformation.

Quantitative Determination of Biotransformation Rates and Extents

The use of radiolabeled 2-methylnaphthalene, specifically this compound, has been pivotal in quantifying the rates and extent of its biotransformation in various biological systems. These studies provide crucial data on how rapidly and completely this hydrocarbon is metabolized and eliminated.

In animal studies, the rapid metabolism and excretion of 2-methylnaphthalene have been clearly demonstrated. For instance, following oral administration of 2-[3H]methylnaphthalene to guinea pigs, approximately 78.6% of the total dose was excreted in the urine as metabolites within 24 hours. epa.gov Similarly, in rats given a subcutaneous injection of 2-methyl[8-14C]naphthalene, 54.8% of the administered dose was eliminated in the urine within three days. epa.gov These findings underscore the efficiency of metabolic clearance in these species. The half-life of 2-methylnaphthalene in the blood of guinea pigs was determined to be 10.4 hours, while in mice, a more rapid elimination half-life of 3 hours was observed, indicating swift distribution to tissues or elimination from the body. epa.govnih.gov

Studies with fish have also provided quantitative insights into the biotransformation of 2-methylnaphthalene. In rainbow trout fingerlings exposed to 14C-2-methylnaphthalene, the elimination half-life from tissues following a short-term exposure was less than 24 hours. nih.gov However, after a prolonged four-week exposure, the elimination was biphasic, with a rapid phase of less than 24 hours and a much slower phase lasting hundreds of hours, suggesting sequestration in certain tissues. nih.gov

In microbial systems, quantitative degradation rates have also been determined. An active sulfate-reducing consortium was found to degrade 2-methylnaphthalene at rates of up to 25 µM per day. researchgate.net In marine environments, the degradation rate of 2-methylnaphthalene increased from 0.1 to 0.3 µ g/litre/day after the addition of fuel oil to a water enclosure. vliz.be

These quantitative studies, made possible by the use of 14C-labeled 2-methylnaphthalene, are essential for assessing the bioaccumulation potential and persistence of this compound in different organisms and environments.

Tracing Environmental Transport and Bioavailability of Hydrocarbons in Ecosystems

The use of this compound has been invaluable for tracing the movement and bioavailability of this hydrocarbon in various environmental compartments. These tracer studies allow for a quantitative understanding of how 2-methylnaphthalene partitions between soil, water, and biota, and its potential for bioaccumulation.

In aquatic ecosystems, the bioconcentration of 2-methylnaphthalene has been extensively studied using its radiolabeled form. For example, fingerling rainbow trout exposed to 14C-(8)-2-methylnaphthalene in a continuous-flow system showed maximum tissue levels that were 40 to 300 times the water concentration. nih.gov Even more strikingly, the concentration of 14C in the bile reached levels 23,500 times that of the surrounding water, indicating significant uptake and metabolic processing. nih.gov In bluegill sunfish, a bioconcentration factor (BCF) of 407 was reported after a 26-day exposure to 14C-(8)-2-methylnaphthalene. nih.gov Sheepshead minnows exposed to dissolved PAHs also demonstrated bioaccumulation, with BCFs for 2-methylnaphthalene being significant. oup.com

The physical properties of 2-methylnaphthalene, such as its log Koc values ranging from 3.00 to 5.96, suggest it has slight to no mobility in soil, tending to adsorb to soil and sediment particles. nih.gov This adsorption can limit its bioavailability to some organisms but also create a long-term reservoir of contamination.

Studies on microbial degradation in marine environments have utilized 14C-labeled hydrocarbons, including 2-methylnaphthalene, to determine turnover times and degradation rates. vliz.be These experiments have shown that microbial degradation is a significant process for the loss of lower molecular weight aromatic hydrocarbons from the water column. vliz.be However, factors such as adsorption to sinking particles can also play a crucial role in the transport and fate of these compounds. vliz.be

The bioavailability of 2-methylnaphthalene can be influenced by the presence of other substances. For instance, soot particles from petroleum combustion can reduce the uptake of PAHs by organisms. scirp.org Tracer studies with this compound provide a direct means to quantify the impact of such factors on the environmental transport and bioavailability of this important hydrocarbon.

Investigation of Enzyme Induction and Inhibition Effects on Biotransformation Rates

The biotransformation of 2-methylnaphthalene is heavily reliant on the activity of various enzymes, particularly the cytochrome P450 (CYP) system. The use of this compound in conjunction with enzyme inducers and inhibitors has been a powerful approach to investigate the specific roles of these enzymes and how their modulation affects metabolic rates.

Enzyme induction is the process where exposure to a chemical substance leads to an increased synthesis of specific enzymes. taylorandfrancis.com Pre-treatment of animals with known CYP inducers, such as phenobarbital (B1680315) and 3-methylcholanthrene, has been shown to alter the toxicity of 2-methylnaphthalene, suggesting that the parent compound, rather than its metabolites, may be responsible for certain toxic effects in specific mouse strains. epa.gov In contrast, studies with rainbow trout pre-treated with the inducer β-naphthoflavone showed significantly higher levels of 14C in the bile and a greater proportion of 14C as metabolites in the tissues after exposure to 14C-2-methylnaphthalene, indicating an enhanced metabolic rate. astm.org

Furthermore, inhibitors of other enzymes involved in the metabolic cascade have provided additional insights. For instance, inhibiting epoxide hydrolase with compounds like cyclohexane (B81311) oxide or trichloropropylene oxide completely blocked the formation of all three dihydrodiol metabolites of 2-methylnaphthalene in mouse liver and lung microsomes. epa.gov

These studies, which rely on the ability to trace the radiolabeled carbon from this compound through various metabolic routes under conditions of enzyme modulation, are crucial for understanding the mechanisms of toxicity and detoxification of this compound.

Development and Validation of Environmental Fate and Transport Models

Environmental fate and transport models are essential tools for predicting the distribution and persistence of contaminants in the environment. The data generated from tracer studies with this compound are critical for the development and validation of these models.

Accurate models require precise data on key processes such as biodegradation rates, bioconcentration factors, and partitioning coefficients between different environmental media like water, soil, and air. As detailed in the preceding sections, studies using this compound have provided a wealth of quantitative information on these parameters.

For instance, biodegradation half-life values are a critical input for fate models. ecetoc.org Respirometric methods using 14C-labeled substrates, including PAHs, allow for the direct measurement of mineralization rates (the conversion of the organic compound to CO2), which can be used to calculate realistic half-lives in soil and water under various conditions. researchgate.net

Similarly, bioconcentration factors (BCFs) derived from experiments with 14C-2-methylnaphthalene in fish species like rainbow trout and bluegill sunfish provide the data needed to model the transfer of this contaminant through aquatic food webs. nih.gov The measured BCFs, which can be in the hundreds, indicate a significant potential for bioaccumulation that must be accounted for in risk assessments. nih.gov

Furthermore, understanding the transport dynamics, such as the movement from a non-aqueous phase liquid (NAPL) like an oil slick into the water column, is crucial for modeling the fate of hydrocarbons after a spill. Studies investigating the dissolution kinetics of 2-methylnaphthalene from a hexadecane (B31444) phase into water have provided mass transfer coefficients that can be incorporated into such models. acs.org The use of 14C-labeled compounds in these experiments allows for precise measurement of these transfer rates.

In essence, the empirical data obtained from tracer studies with this compound serve as the foundation upon which predictive environmental models are built and tested. Without this information, the models would lack the accuracy needed for reliable environmental risk assessment and management.

Data Tables

Table 1: Metabolites of 2-Methylnaphthalene Identified in Tracer Studies

MetabolitePathwayOrganism/SystemReference
2-HydroxymethylnaphthaleneMethyl Group OxidationMammals cdc.gov
2-NaphthaldehydeMethyl Group OxidationIn vitro (recombinant mouse CYP2F2) cdc.gov
2-Naphthoic AcidMethyl Group OxidationMammals, Microbes epa.govethz.ch
2-Naphthuric AcidGlycine ConjugationMammals epa.govcdc.gov
2-Naphthoic Acid GlucuronideGlucuronic Acid ConjugationMammals cdc.gov
3,4-Dihydrodiol of 2-MethylnaphthaleneRing EpoxidationMammals epa.govnih.gov
5,6-Dihydrodiol of 2-MethylnaphthaleneRing EpoxidationMammals epa.govnih.gov
7,8-Dihydrodiol of 2-MethylnaphthaleneRing EpoxidationMammals epa.govnih.gov
Glutathione ConjugatesRing EpoxidationMammals epa.govnih.gov
Naphthyl-2-methyl-succinic acidAnaerobic DegradationSulfate-reducing bacteria nih.gov
Naphthyl-2-methylene-succinic acidAnaerobic DegradationSulfate-reducing bacteria nih.gov
4-MethylcatecholAerobic Microbial DegradationPseudomonas sp. nih.gov

Table 2: Quantitative Biotransformation and Environmental Fate Data for 2-Methylnaphthalene

Parameter Value Organism/System Reference
Urinary Excretion (% of dose) 78.6% in 24h Guinea Pig epa.gov
Urinary Excretion (% of dose) 54.8% in 3 days Rat epa.gov
Blood Half-life 10.4 hours Guinea Pig nih.gov
Blood Half-life 3 hours Mouse epa.gov
Degradation Rate Up to 25 µM/day Sulfate-reducing consortium researchgate.net
Bioconcentration Factor (BCF) 407 Bluegill Sunfish nih.gov
Tissue:Water Concentration Ratio 40-300 Rainbow Trout nih.gov
Bile:Water Concentration Ratio 23,500 Rainbow Trout nih.gov

Q & A

Basic: What methodologies are recommended for detecting 2-Methylnaphthalene-8-¹⁴C in environmental or biological samples?

Answer:
The quantification of 2-Methylnaphthalene-8-¹⁴C typically employs isotopic tracing combined with chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with radiometric detection are standard for separating and quantifying radiolabeled compounds. Data extraction from studies should follow systematic protocols, such as those outlined in Table C-2 ( ), which include recording species, exposure routes, and health outcomes. For environmental matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to isolate the compound before analysis, ensuring sensitivity and specificity .

Advanced: How can researchers resolve contradictions in toxicological data between in vitro and in vivo studies of 2-Methylnaphthalene-8-¹⁴C?

Answer:
Contradictions between in vitro and in vivo results require a tiered approach:

Risk of Bias Assessment : Apply tools like Table C-6 and C-7 ( ) to evaluate study design (e.g., randomization, dose consistency).

Confidence Rating : Classify studies using criteria in (High/Moderate/Low confidence based on outcome reporting and methodological rigor).

Mechanistic Analysis : Compare metabolic pathways (e.g., cytochrome P450 activation in vitro vs. in vivo detoxification) to explain discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.